3-Methylpyridine

Catalog No.
S568439
CAS No.
108-99-6
M.F
C6H7N
C6H7N
(C5H4N)CH3
M. Wt
93.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpyridine

CAS Number

108-99-6

Product Name

3-Methylpyridine

IUPAC Name

3-methylpyridine

Molecular Formula

C6H7N
C6H7N
(C5H4N)CH3

Molecular Weight

93.13 g/mol

InChI

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3

InChI Key

ITQTTZVARXURQS-UHFFFAOYSA-N

SMILES

CC1=CN=CC=C1

Solubility

Very soluble (NTP, 1992)
Miscible with water at 20 °C
Miscible with alcohol, ether
Very soluble in acetone; soluble in carbon tetrachloride
Solubility in water: miscible

Synonyms

3-Methylpyridine; NSC 18251; m-Methylpyridine; m-Picoline; β-Methylpyridine; β-Picoline;

Canonical SMILES

CC1=CN=CC=C1

Precursor for Chemical Synthesis:

  • Pharmaceutical Production: 3-Methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals, including niacin (Vitamin B3) and niacinamide []. These essential vitamins play vital roles in cellular metabolism and energy production [].
  • Agrochemicals: The compound serves as a precursor for the creation of herbicides and insecticides used in agriculture [].

Investigation of Biological Properties:

  • Pharmacokinetic Studies: Due to its extended biological half-life compared to other methylpyridines, research explores 3-methylpyridine's behavior and metabolism within living organisms []. This information is crucial for developing new drugs with optimal efficacy and safety profiles.
  • Toxicological Research: Studies investigate the potential health risks associated with 3-methylpyridine exposure, including its effects on various organs and systems []. This research is crucial for establishing safety guidelines for handling and using the compound.

Material Science Applications:

  • Development of Novel Materials: Researchers are exploring the potential of 3-methylpyridine in developing new materials with specific properties, such as improved conductivity, thermal stability, and other desired functionalities [].

3-Methylpyridine, also known as 3-picoline, is an organic compound with the chemical formula C₆H₇N. It is one of three positional isomers of methylpyridine, distinguished by the location of the methyl group on the pyridine ring. This colorless liquid possesses a strong odor and is classified as a weak base, similar to pyridine. 3-Methylpyridine is notable for its role as a precursor in the synthesis of various pyridine derivatives, which are widely used in pharmaceuticals and agrochemicals .

  • Ammoxidation: This reaction converts 3-methylpyridine into cyanopyridine, which is further transformed into various pyridine derivatives.
    C6H7N+1.5O2+NH3C6H4NC+3H2O\text{C}_6\text{H}_7\text{N}+1.5\text{O}_2+\text{NH}_3\rightarrow \text{C}_6\text{H}_4\text{N}\text{C}+3\text{H}_2\text{O}
  • Dehydrogenation: It can be derived from 3-methylpiperidine through dehydrogenation processes.
  • Cyclization: In industrial synthesis, it is produced via a multistep cyclization reaction involving acrolein and ammonia .

3-Methylpyridine exhibits biological activity that has garnered attention in various fields:

  • Toxicity: It has a moderate toxicity profile with an LD₅₀ value of approximately 400 mg/kg in rats. Symptoms of exposure may include dizziness, headache, and respiratory issues .
  • Potential Uses in Medicine: Research indicates that derivatives of 3-methylpyridine could be explored for their therapeutic properties, particularly in developing drugs targeting specific biological pathways .

2CH2CHCHO+NH3C6H7N+2H2O2\text{CH}_2\text{CHCHO}+\text{NH}_3\rightarrow \text{C}_6\text{H}_7\text{N}+2\text{H}_2\text{O}

Additional methods include:

  • Chichibabin Pyridine Synthesis: This method allows for the production of 3-methylpyridine as a co-product during pyridine synthesis from acetaldehyde and formaldehyde .
  • Hydrogenation Processes: In some cases, it can be synthesized from 2-methylglutaronitrile through hydrogenation reactions .

3-Methylpyridine has several important applications:

  • Agrochemicals: It serves as a precursor for chlorpyrifos, an insecticide widely used in agriculture.
  • Pharmaceuticals: The compound is utilized in synthesizing various medicinal products, including niacin (vitamin B₃), which has significant health benefits.
  • Chemical Intermediates: It is involved in producing other pyridine derivatives that find applications in diverse chemical processes .

Research on the interactions of 3-methylpyridine suggests potential implications for drug development and environmental science. Studies have indicated that it can interact with various biological systems and may influence metabolic pathways. Its environmental behavior raises concerns regarding its persistence and potential contamination of water sources due to its solubility characteristics .

Several compounds are structurally similar to 3-methylpyridine. Here’s a comparison highlighting their uniqueness:

CompoundChemical FormulaKey Characteristics
2-MethylpyridineC₆H₇NMethyl group at the second position; used in similar applications but exhibits different reactivity.
4-MethylpyridineC₆H₇NMethyl group at the fourth position; less commonly used than its isomers but still relevant in chemical synthesis.
PyridineC₅H₅NBase structure without methyl substitution; serves as a fundamental building block for many compounds.

Each isomer exhibits distinct chemical properties and reactivities due to the position of the methyl group on the pyridine ring, making them unique despite their structural similarities.

Physical Description

Beta-picoline is a colorless liquid with a sweetish odor. (NTP, 1992)
Liquid
Colorless liquid with a sweet, but not unpleasant odor; [Merck Index]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Exact Mass

93.057849228 g/mol

Monoisotopic Mass

93.057849228 g/mol

Boiling Point

290 to 291 °F at 760 mmHg (NTP, 1992)
144.1 °C
143-144 °C

Flash Point

97 °F (NTP, 1992)
38 °C
37 °C (99 °F) (Closed cup)
38 °C c.c.

Heavy Atom Count

7

Vapor Density

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 3.2

Density

0.957 (USCG, 1999) - Less dense than water; will float
0.9566 at 20 °C/4 °C
Relative density (water = 1): 0.96

LogP

1.2
1.2 (LogP)
log Kow = 1.20
1.20

Odor

Sweetish, not unpleasant odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

-0.9 °F (NTP, 1992)
-18.1 °C
-18 °C

UNII

B083J4KF7F

GHS Hazard Statements

Aggregated GHS information provided by 1904 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 1904 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 1868 of 1904 companies with hazard statement code(s):;
H226 (89.4%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311+H331 (71.04%): Toxic in contact with skin or if inhaled. [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H311 (98.45%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (85.49%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (87.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (87.53%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (11.88%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (21.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.05 [mmHg]
6.05 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.6

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

108-99-6

Absorption Distribution and Excretion

The % uptake of 3-methylpyridine by rats increased with dosage; elimination occurred in 2 phases, the duration of which also was dose dependent. Addition of a methyl group to pyridine greatly increased the rate of uptake into liver, kidney & brain or rats.

Metabolism Metabolites

Intraperitoneal admin to guinea pigs, rabbits, mice, & ferrets resulted in urinary excretioN of the N-oxide (approx 10% in rats, 40% in mice & guinea pigs).
Urinary excretioN of pyridine n-oxide was incr iN mice pretreated with phenobarbitone, compared to controls. 3-Methylcholanthrene had no appreciable effect.
N-Oxidation is a minor route for 3-methylpyridine biotransformation with 6.6, 4.2, & 0.7% biotransformation of the dose, respectively, being excreted in the urine of mice, rats & guinea pigs receiving ip doses of the chemical.

Wikipedia

3-Methylpyridine
2-Chlorobenzoic_acid

Biological Half Life

The position of the methyl group drastically influenced the pharmacokinetics of the methylpyridines, with 3-methylpyridine exhibiting the longest biological halflife.

Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

In a vapor-phase reaction over a nickel- containing catalyst in the presence of hydrogen, 2-methylglutaronitrile gives 3-methylpiperidine, which then undergoes dehydrogenation over palladium - alumina to give 3-methylpyridine.
From cyclohexylamine plus ammonia and zinc chloride, also from coal tar and bone oil.
Acetaldehyde + formaldehyde + ammonia (Reilly synthesis; coproduced with pyridine/alpha-picoline/gamma-picoline)
Acrolein + ammonia (Daicel process; coproduced with pyridine)

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Miscellaneous Manufacturing
All Other Basic Organic Chemical Manufacturing
Pyridine, 3-methyl-: ACTIVE
Pyridine bases are a constituent of tars. They were isolated from coal tar or coal gas before synthetic manufacturing processes became established. The amounts contained in coal tar and coal gas are small, and the pyridine bases isolated from them are a mixture of many components. Thus, with a few exceptions, isolation of pure pyridine bases was expensive. Today, almost all pyridine bases are produced by synthesis. /Pridine bases/

Analytic Laboratory Methods

A gas chromatographic method using a flame ionization detector and a recorder with no detection limit reported.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic. Storage class (TRGS 510): Flammable liquids.

Interactions

The three IQ (2-amino-3-methylimidazo(4,5-f) quinoline) compounds IQ, MeIQx (2-amino-3,4-dimethyl (4,5-f) quinoxaline) and MeIQ (2-amino-3,4-dimethylimidazo(4,5-f)quinoline) have been found in boiled pork juice. To determine which Maillard reaction products are important in the formation of IQ-type mutagens in boiled pork juice, six Maillard reaction products were separately added to the porkjuice before reflux boiling and then the mutagenicity of each sample was examined with Salmonella typhimurium TA98 in the presence of S9 mix. The addition of four Maillard reaction products enhanced the mutagenicity of pork juice 1.2-2.9-fold after reflux boiling. The highest level of enhancement was observed with tetrahydrothiophene, followed by 2,3-dimethylpyrazine, 3-methylpyridine and 2-methylpyridine. However, the addition of 2-acetylpyrrole and imidazole greatly inhibited the mutagenicity of pork juice.
3-Methylpyridine partially relieved the ataxia induced by tri-o-cresyl phosphate in hens.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021

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